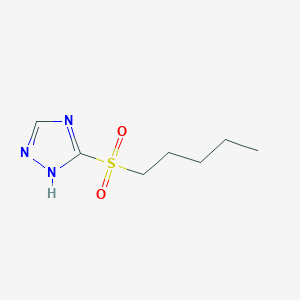

3-Pentylsulphonyl-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Pentylsulphonyl-1,2,4-triazole is a useful research compound. Its molecular formula is C7H13N3O2S and its molecular weight is 203.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Research

3-Pentylsulphonyl-1,2,4-triazole and its derivatives have shown promising anticancer properties. Studies indicate that compounds containing the triazole moiety exhibit moderate activity against various cancer cell lines. For instance:

- Growth Inhibition : The compound demonstrated growth inhibition percentages (GI%) ranging from 10.83% to 17.64% against several cancer cell lines, including UO-31 (renal), SNB-75 (central nervous system), HCT-116 (colon), and BT-549 (breast) . The presence of both the triazole and sulfonyl groups is believed to enhance its anticancer activity.

- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization by interacting with the colchicine binding site of tubulin, which is crucial for cell division .

Table 1: Anticancer Activity of this compound

| Cell Line | GI% Range |

|---|---|

| UO-31 (Renal) | 10.83% |

| SNB-75 (CNS) | 13.76% |

| HCT-116 (Colon) | 17.37% |

| BT-549 (Breast) | 17.64% |

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against a range of pathogens:

- Bacterial Inhibition : Compounds derived from this triazole have exhibited activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The synthesized derivatives were characterized by methods including FT-IR and NMR spectroscopy .

- Fungal Activity : The compound also demonstrated antifungal properties against Candida albicans, suggesting its utility as a potential antifungal agent .

Table 2: Antimicrobial Activity of Derivatives

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Active |

| Candida albicans | Antifungal Activity |

Enzyme Inhibition

The inhibitory effects of this compound on specific enzymes have been a focal point in drug design:

- Carbonic Anhydrase Inhibition : Research indicates that derivatives of this triazole can inhibit carbonic anhydrase II, an enzyme linked to various cancers. The binding interactions were validated through molecular docking studies, revealing significant interactions with key residues in the enzyme's active site .

Table 3: Enzyme Inhibition Studies

| Enzyme | Inhibition Type |

|---|---|

| Carbonic Anhydrase II | Competitive Inhibition |

常见问题

Q. How can researchers optimize the synthesis of 3-pentylsulphonyl-1,2,4-triazole derivatives to improve yields?

Basic Research Question

Synthetic optimization requires systematic variation of reaction parameters. For example, adjusting the molar ratio of alkylsulfonylating agents (e.g., pentylsulfonyl chloride) to 1,2,4-triazole precursors can enhance substitution efficiency. Evidence from recent studies suggests using polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions for 6–8 hours to achieve >75% yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate derivatives with >95% purity. Confirm structural integrity using 1H NMR and IR spectroscopy to detect sulfonyl (S=O, ~1350–1150 cm−1) and triazole ring (C=N, ~1600 cm−1) functional groups .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

Basic Research Question

A multi-spectral approach is essential:

- 1H NMR : Identify proton environments (e.g., pentyl chain: δ 0.8–1.6 ppm; triazole protons: δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretching) and triazole (C=N/C-N) bands .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 3- vs. 4-substitution patterns) observed in analogs like 3-(3-methoxybenzylsulfonyl)-4-phenyl-1,2,4-triazole .

- Elemental Analysis : Validate empirical formulas (e.g., C8H14N3O2S) with <0.4% deviation .

Q. How can molecular docking be utilized to predict the biological activity of this compound derivatives?

Advanced Research Question

Molecular docking requires:

- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies, as triazoles inhibit ergosterol biosynthesis .

- Ligand Preparation : Optimize the derivative’s 3D structure (e.g., protonation states, tautomerization) using software like AutoDock Vina .

- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors (e.g., fluconazole). Recent studies on pyrazole-triazole hybrids showed correlation between docking predictions and in vitro antifungal IC50 values .

Q. What strategies address contradictory biological activity data in triazole derivatives?

Advanced Research Question

Contradictions often arise from structural analogs with minor substituent changes. To resolve discrepancies:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., alkylsulfonyl vs. aryl groups) and test against standardized assays (e.g., MIC for antifungal activity) .

- ADME Profiling : Assess bioavailability via in silico tools (e.g., SwissADME) to distinguish intrinsic activity from pharmacokinetic limitations .

- Crystallographic Studies : Resolve stereochemical ambiguities (e.g., axial vs. equatorial sulfonyl group orientation) that affect target binding .

Q. How do substituent variations affect the physicochemical properties of this compound derivatives?

Advanced Research Question

Substituent effects can be quantified via:

- LogP Calculations : Pentylsulphonyl groups increase hydrophobicity (LogP ~2.5–3.0) compared to methylsulphonyl analogs (LogP ~1.2) .

- Thermogravimetric Analysis (TGA) : Derivatives with bulky substituents (e.g., 4-phenyl groups) show higher thermal stability (decomposition >250°C) .

- Solubility Testing : Polar substituents (e.g., hydroxyl or amino groups) improve aqueous solubility but may reduce membrane permeability .

Q. What computational methods are effective for modeling the electronic properties of this compound?

Advanced Research Question

- DFT Calculations : Use B3LYP/6-31G(d,p) to map electron density distributions. The sulfonyl group’s electron-withdrawing effect lowers the HOMO-LUMO gap (~4.5 eV), enhancing reactivity .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict cellular uptake .

- QSAR Models : Correlate electronic parameters (e.g., dipole moment, polar surface area) with bioactivity datasets .

Q. How can researchers validate the purity of synthesized this compound derivatives?

Basic Research Question

属性

分子式 |

C7H13N3O2S |

|---|---|

分子量 |

203.26 g/mol |

IUPAC 名称 |

5-pentylsulfonyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C7H13N3O2S/c1-2-3-4-5-13(11,12)7-8-6-9-10-7/h6H,2-5H2,1H3,(H,8,9,10) |

InChI 键 |

NJWDUFHUMRJMJB-UHFFFAOYSA-N |

规范 SMILES |

CCCCCS(=O)(=O)C1=NC=NN1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。